molecular formula C18H20N6O2 B8110360 3-(1-Methyl-4-(pyridin-2-ylmethyl)piperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

3-(1-Methyl-4-(pyridin-2-ylmethyl)piperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Cat. No.: B8110360
M. Wt: 352.4 g/mol
InChI Key: XPTDOZIWEFWWDM-UHFFFAOYSA-N
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Description

3-(1-Methyl-4-(pyridin-2-ylmethyl)piperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a useful research compound. Its molecular formula is C18H20N6O2 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound 3-(1-Methyl-4-(pyridin-2-ylmethyl)piperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a member of the triazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C18H21N5O2
  • Molecular Weight : 341.4 g/mol
  • PubChem CID : 10144672

This compound features a triazole ring fused with a pyridine system and a carboxylic acid functional group, which contributes to its biological interactions.

Anticancer Activity

Research indicates that compounds containing triazole moieties exhibit significant anticancer properties. For instance, derivatives of triazoles have shown effectiveness against various cancer cell lines. A study demonstrated that similar triazole derivatives had IC50 values in the micromolar range against colon carcinoma and breast cancer cell lines, highlighting their potential as anticancer agents .

CompoundCancer Cell LineIC50 (μM)
Triazole derivative AHCT-116 (Colon)6.2
Triazole derivative BT47D (Breast)27.3
Triazole derivative CMCF-7 (Breast)43.4

Antimicrobial Activity

The antimicrobial properties of triazole derivatives are well-documented. The compound has shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. A comparative study found that certain triazole compounds exhibited minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/ml against these pathogens .

Enzyme Inhibition

Enzymatic inhibition is another critical aspect of the biological activity of this compound. Triazoles are known to inhibit enzymes involved in key metabolic pathways. For example, some derivatives selectively inhibit cyclooxygenase enzymes (COX), which are implicated in inflammation and cancer progression .

The mechanisms through which this compound exerts its biological effects include:

  • Interference with DNA Synthesis : Triazoles can disrupt DNA replication in cancer cells.
  • Inhibition of Enzymatic Pathways : By inhibiting specific enzymes, these compounds can alter metabolic processes crucial for tumor growth.
  • Induction of Apoptosis : Certain derivatives promote programmed cell death in malignant cells.

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives similar to the one discussed:

  • Study on Colon Cancer :
    • A derivative with structural similarities was tested on HCT-116 cells and showed significant cytotoxicity with an IC50 value of 6.2 μM.
    • Mechanistic studies indicated that the compound induced apoptosis via the mitochondrial pathway.
  • Study on Bacterial Infections :
    • In vitro tests revealed that a related compound demonstrated strong antibacterial activity against E. coli, with MIC values significantly lower than standard antibiotics.

Properties

IUPAC Name

3-[1-methyl-4-(pyridin-2-ylmethyl)piperazin-2-yl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2/c1-22-8-9-23(11-14-4-2-3-7-19-14)12-15(22)17-21-20-16-6-5-13(18(25)26)10-24(16)17/h2-7,10,15H,8-9,11-12H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTDOZIWEFWWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1C2=NN=C3N2C=C(C=C3)C(=O)O)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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